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Introduction
Envudeucitinib (formerly known as ESK-001) is an oral, highly selective, allosteric inhibitor of

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-

receptor tyrosine kinases.[1][2][3][4] TYK2 is a key mediator of signaling pathways for several

pro-inflammatory cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons

(IFNs).[1][4] These cytokines are implicated in the pathogenesis of numerous immune-

mediated inflammatory diseases. By targeting TYK2, Envudeucitinib aims to modulate the

downstream signaling cascade that leads to inflammation. This document provides a

comprehensive overview of the preclinical research on Envudeucitinib, focusing on its

mechanism of action, selectivity, and the experimental methodologies used to characterize its

activity.

Mechanism of Action: Allosteric Inhibition of TYK2
Envudeucitinib employs a distinct mechanism of action by binding to the regulatory

pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain.[2][4] This

allosteric inhibition stabilizes the inhibitory conformation of the JH2 domain, which in turn

blocks the catalytic function of the JH1 domain.[2] This mode of action is designed to confer

high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby

potentially avoiding off-target effects associated with broader JAK inhibition.[2][4]
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The inhibition of TYK2 by Envudeucitinib effectively dampens the signaling of key cytokines

involved in autoimmune and inflammatory processes. Specifically, it has been shown to inhibit

the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT)

proteins, such as pSTAT1, and the production of inflammatory mediators like IFNγ following

stimulation with IL-12, IL-23, and IFNα.[2]
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Caption: Envudeucitinib's allosteric inhibition of the TYK2 JH2 domain. (Within 100
characters)

Quantitative Preclinical Data
Envudeucitinib has demonstrated high selectivity for TYK2 with minimal to no activity against

other JAK family kinases in preclinical assays. The following table summarizes the key

quantitative data from in vitro studies.

Assay Type
Target
Pathway/Ki
nase

Cell
Type/Syste
m

Parameter Value (nM)
Reference(s
)

Cellular

Activity

Whole Blood

Assay

IFNα-induced

signaling

Human

Whole Blood
IC50 104 [4]

Whole Blood

Assay

IL-12-induced

signaling

Human

Whole Blood
IC50 149 [4]

Kinase

Selectivity

Cellular

Assay

JAK1/JAK3

(IL-2)

Human

Whole Blood
IC50 >30,000 [2][4]

Cellular

Assay
JAK2 (TPO)

Human

Whole Blood
IC50 >30,000 [2][4]

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of Envudeucitinib are not fully

available in the public domain. However, based on the information disclosed in publications and

presentations, the following sections outline the principles and general methodologies of the

key assays performed.
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TYK2 JH2 Domain Binding Assay (Representative
Protocol)
To determine the binding affinity of allosteric inhibitors to the TYK2 JH2 domain, a fluorescence

polarization (FP)-based inhibitor screening assay is a common method. While the specific

protocol used for Envudeucitinib has not been published, a representative protocol for such

an assay is described below, based on commercially available kits.

Principle: This assay measures the displacement of a fluorescently labeled probe from the

TYK2 JH2 domain by a test compound. When the fluorescent probe is bound to the larger JH2

protein, it tumbles slowly in solution, resulting in a high FP signal. If a test compound binds to

the JH2 domain and displaces the probe, the smaller, unbound probe tumbles more rapidly,

leading to a decrease in the FP signal.

General Methodology:

Reagents: Recombinant human TYK2 JH2 protein, a fluorescently labeled probe that binds

to the JH2 domain, assay buffer, and the test compound (Envudeucitinib).

Procedure:

The test compound is serially diluted to various concentrations.

The TYK2 JH2 protein and the fluorescent probe are incubated together in a microplate to

allow for binding.

The test compound dilutions are added to the wells containing the protein-probe complex.

The plate is incubated to allow the binding reaction to reach equilibrium.

The fluorescence polarization is measured using a microplate reader.

Data Analysis: The decrease in FP signal is plotted against the concentration of the test

compound to generate a dose-response curve, from which the IC50 or Ki value can be

calculated.
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Caption: Workflow for a representative TYK2 JH2 domain binding assay. (Within 100
characters)

Cellular pSTAT1 Inhibition Assay
Principle: This assay assesses the ability of Envudeucitinib to inhibit the intracellular signaling

downstream of TYK2 activation. Cytokine stimulation (e.g., with IFNα) leads to the TYK2-

mediated phosphorylation of STAT1. The level of phosphorylated STAT1 (pSTAT1) can be

quantified to determine the inhibitory activity of the compound.

General Methodology:

Cell System: Human peripheral blood mononuclear cells (PBMCs) or whole blood are used.

[2]

Procedure:

Cells are pre-incubated with varying concentrations of Envudeucitinib.

The cells are then stimulated with a cytokine, such as IFNα, to activate the TYK2 pathway.

Following stimulation, the cells are fixed and permeabilized to allow for intracellular

staining.

The cells are stained with a fluorescently labeled antibody specific for pSTAT1.

The level of pSTAT1 is quantified using flow cytometry.
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Data Analysis: The reduction in the pSTAT1 signal in the presence of Envudeucitinib,

compared to the vehicle control, is used to determine the compound's potency (IC50).

Whole Blood Assay for Cytokine Production
Principle: This assay measures the functional consequence of TYK2 inhibition by quantifying

the production of downstream inflammatory cytokines. For example, stimulation of whole blood

with IL-12 and IL-18 induces the production of IFNγ, a process dependent on TYK2 signaling.

General Methodology:

System: Freshly drawn human whole blood.

Procedure:

Whole blood samples are pre-incubated with different concentrations of Envudeucitinib.

The blood is then stimulated with a combination of cytokines (e.g., IL-12 and IL-18) to

induce IFNγ production.

The samples are incubated for a specified period to allow for cytokine secretion.

Plasma is collected by centrifugation.

The concentration of IFNγ in the plasma is measured using a sensitive immunoassay,

such as an ELISA or a multiplex bead-based assay.

Data Analysis: The inhibition of IFNγ production by Envudeucitinib is calculated relative to

the vehicle-treated control to determine the IC50 value.

In Vivo Preclinical Studies
While detailed in vivo preclinical data for Envudeucitinib (ESK-001) in disease models such as

psoriasis are not extensively available in the public literature, Alumis has reported preclinical

data for a related brain-penetrant TYK2 inhibitor, A-005, in a mouse model of

neuroinflammation, experimental autoimmune encephalomyelitis (EAE). These studies

demonstrated that A-005 was effective in reducing clinical scores when administered both

prophylactically and therapeutically, indicating the potential of TYK2 inhibition in vivo. This
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suggests that similar in vivo studies were likely conducted for Envudeucitinib to support its

clinical development.

Summary and Conclusion
The preclinical data for Envudeucitinib (ESK-001) characterize it as a potent and highly

selective allosteric inhibitor of TYK2. Its mechanism of action, targeting the JH2 regulatory

domain, confers a high degree of selectivity over other JAK family members, which is a key

differentiating feature. In vitro cellular assays have demonstrated its ability to effectively inhibit

the signaling of key pro-inflammatory cytokines. While detailed protocols and in vivo data for

Envudeucitinib in relevant disease models are not yet fully published, the available

information provides a strong rationale for its development in a range of immune-mediated

diseases. Further publication of preclinical data will provide a more complete understanding of

the pharmacological profile of this promising therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. investors.alumis.com [investors.alumis.com]

2. bpsbioscience.com [bpsbioscience.com]

3. benchchem.com [benchchem.com]

4. clinicaltrials.eu [clinicaltrials.eu]

To cite this document: BenchChem. [Preclinical Profile of Envudeucitinib (ESK-001): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614739#preclinical-research-on-envudeucitinib-
esk-001]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://www.benchchem.com/product/b15614739?utm_src=pdf-custom-synthesis
https://investors.alumis.com/node/6411/pdf
https://bpsbioscience.com/tyk2-jh2-pseudokinase-domain-inhibitor-screening-assay-kit-78107
https://www.benchchem.com/pdf/A_Side_by_Side_Analysis_of_Investigational_TYK2_Inhibitors_A_Guide_for_Researchers.pdf
https://clinicaltrials.eu/drug/envudeucitinib/
https://www.benchchem.com/product/b15614739#preclinical-research-on-envudeucitinib-esk-001
https://www.benchchem.com/product/b15614739#preclinical-research-on-envudeucitinib-esk-001
https://www.benchchem.com/product/b15614739#preclinical-research-on-envudeucitinib-esk-001
https://www.benchchem.com/product/b15614739#preclinical-research-on-envudeucitinib-esk-001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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